

efficiency extraction hydrolysis quizalofop residues animal commodities

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Compound Focus: Quizalofop

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Method Validation Status & Rationale

The European Food Safety Authority (EFSA) recently evaluated confirmatory data for enforcing **quizalofop** residues (defined as the sum of **quizalofop**, its salts, esters, and conjugates) in animal commodities [1] [2]. The core challenge is ensuring the analytical method efficiently releases and measures all forms of the residue, requiring a validated hydrolysis step.

EFSA's assessment concluded that the **data gap for the efficiency of extraction and hydrolysis in livestock commodities was only fully addressed for muscle, poultry liver, and eggs** [1]. The methods for other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, still require further validation, indicating a need for more rigorous or specific protocols [1].

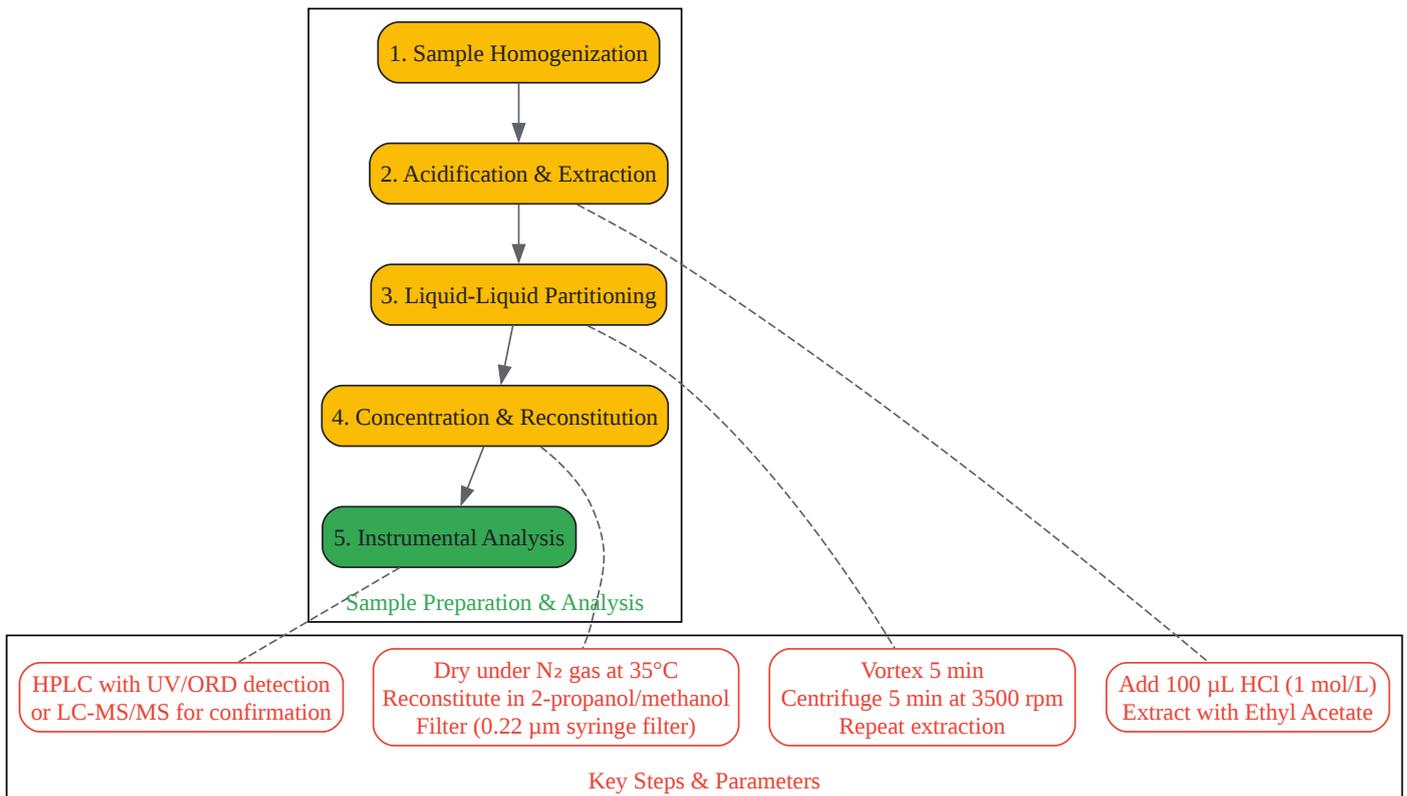
Key Analytical Parameters

The table below summarizes the critical parameters for the analysis based on the EFSA evaluation and supporting scientific literature.

Parameter	Details	Context & Notes
Residue Definition	"quizalofop (sum of quizalofop, its salts, its esters...and its conjugates)" [1]	Enforcement requires measuring total potential residues.
Key Metabolite	Quizalofop acid (QA) [3]	Primary metabolite detected in animal tissues.
Validated Matrices	Animal muscles, poultry liver, eggs [1]	Method efficiency confirmed.
Matrices Requiring Further Validation	Animal kidney, bovine, sheep, goat, equine, swine liver [1]	Risk management decision needed in the absence of full validation.
Hydrolysis Necessity	Required	To break down conjugates and ensure complete residue extraction [1].

Experimental Workflow for Sample Analysis

The following workflow synthesizes procedures from a rat metabolism study, which provides a foundational approach for sample preparation and analysis [3]. You will need to adapt and validate this for each specific animal commodity.



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Detailed Protocol Steps

- **Sample Homogenization:** Tissues (e.g., liver, kidney) and feces should be homogenized for 3 minutes to create a uniform matrix for analysis [3].
- **Acidification and Extraction:**

- Transfer a measured sample (e.g., 0.2 g of homogenized tissue, 0.2 mL blood) to a centrifuge tube.
- Add 100 μ L of 1 mol/L HCl for acidification. This step is critical for the hydrolysis of conjugates and to facilitate the extraction of the acidic metabolites [3].
- Add 5 mL of ethyl acetate and vortex for 5 minutes [3].
- **Liquid-Liquid Partitioning:**
 - Centrifuge the mixture at 3500 rpm for 5 minutes.
 - Transfer the upper organic layer to a new tube.
 - Repeat the extraction with another 5 mL of ethyl acetate and combine the organic phases [3].
- **Concentration and Reconstitution:**
 - Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 35°C.
 - Redissolve the dry residue in 0.5 mL of 2-propanol or 5 mL of methanol (depending on the expected residue concentration and analytical instrument requirements).
 - Filter the final solution through a 0.22 μ m syringe filter prior to injection [3].
- **Instrumental Analysis:**
 - **HPLC-UV/ORD:** For chiral separation and detection. A Chiralpak IC column with a mobile phase of n-hexane and 2-propanol (92:8 v/v, with 0.5% TFA) can be used. The column temperature should be maintained at 15°C, with UV detection at 230 nm. An Optical Rotatory Dispersion (ORD) detector can determine the elution order of the enantiomers [3].
 - **LC-MS/MS:** For confirmation and higher sensitivity. A C18 column with a mobile phase of methanol-water-formic acid (70:30:0.1%, v/v/v) is suitable. MS/MS should be operated in negative ionization mode for **quizalofop** acid (QA) with Selected Reaction Monitoring (SRM) of mass transitions 343>>271 and 343>>243 [3].

Application Notes & Limitations

- **Scope of Validation:** This general workflow is a starting point. You must conduct rigorous in-house validation for each specific animal commodity (e.g., bovine liver, swine kidney, milk) to demonstrate extraction efficiency, hydrolysis completeness, and precision at the relevant Limit of Quantification (LOQ) [1].
- **Analyte Focus:** The method should be optimized to ensure the hydrolysis step efficiently converts all **quizalofop** ester conjugates into the acid form (**quizalofop** acid), which appears to be the primary residue detected in animal tissues [3].
- **Toxicological Note:** A rat development study indicated that **quizalofop**-ethyl can cause adverse effects, such as a significant decrease in the number of live fetuses [3]. This underscores the importance of robust residue monitoring for consumer safety.

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